molecular formula C20H17N3O2S B2963106 4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893978-06-8

4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2963106
CAS No.: 893978-06-8
M. Wt: 363.44
InChI Key: MUQYDJOXLUZFKR-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a substituted imidazo[2,1-b]thiazole moiety. The imidazo[2,1-b]thiazole core is a nitrogen-bridged heterocycle known for its pharmacological relevance, particularly in modulating enzymes like sirtuins (SIRT1) and exhibiting antiviral or antitumor activity . The benzamide group at the 4-methoxy position and the 3-methyl substitution on the imidazo[2,1-b]thiazole distinguish this compound from structurally related analogs.

Properties

IUPAC Name

4-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)15-4-3-5-16(10-15)21-19(24)14-6-8-17(25-2)9-7-14/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQYDJOXLUZFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H17N3O2S
  • Molecular Weight : 353.42 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling cascades.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a known inhibitor of viral replication .

Antiviral Properties

Research has indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against HIV-1 and HCV by enhancing intracellular A3G levels . The specific compound may share similar properties due to structural similarities.

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer potential. Studies have shown that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells . The mechanism often involves disruption of cellular proliferation pathways and induction of apoptosis.

Case Studies

  • Anti-HBV Activity : A study evaluated new derivatives similar to the compound for their anti-HBV activity using both in vitro and in vivo models. Results indicated that these compounds could effectively inhibit HBV replication .
  • Cytotoxicity Assessment : Various thiazole derivatives were tested for cytotoxic effects on cancer cell lines. Compounds with similar structural motifs demonstrated IC50 values indicating potent antiproliferative effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Compound IC50 (µM) Target/Mechanism
AntiviralN-phenylbenzamide derivativesVariableInhibition of HBV via A3G modulation
AnticancerThiazole derivatives (e.g., IT10, IT06)2.03 - 7.05Cytotoxicity against cancer cell lines
Enzyme InhibitionVarious benzamide derivativesModerateInhibition of kinase activity

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name/Identifier Benzamide Substituents Imidazo[2,1-b]thiazole Substituents Biological Activity Reference
Target Compound 4-Methoxy 3-Methyl Not explicitly reported (inference: potential SIRT1 modulation) -
Sirtuin Modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide) 2-Methoxy None Anti-diabetic, anti-inflammatory, antitumor
SRT1460 (3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide) 3,4,5-Trimethoxy Piperazin-1-ylmethyl Potent SIRT1 agonist
4-Fluoro-N-{[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl]methyl}benzamide (CAS 946199-69-5) 4-Fluoro 4-Fluorophenyl Not explicitly reported (structural similarity suggests kinase or antiviral potential)
Butamisole (2-Methyl-N-(3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide) Propanamide (not benzamide) 2,3,5,6-Tetrahydro Anthelmintic (parasite infections)
3,4-Dichloro-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)phenyl]benzamide (CAS 61750-58-1) 3,4-Dichloro 2,3,5,6-Tetrahydro Not explicitly reported (inference: antiparasitic or antimicrobial)

Key Comparative Insights

Substituent Position and Activity
  • Methoxy Position: The shift from 2-methoxy (Sirtuin Modulator 2) to 4-methoxy in the target compound may alter binding affinity to sirtuin or other targets.
  • Imidazo[2,1-b]thiazole Modifications: The 3-methyl group in the target compound could enhance lipophilicity and membrane permeability compared to non-methylated analogs like Sirtuin Modulator 2. Conversely, SRT1460’s piperazine substitution introduces basicity, improving solubility and SIRT1 activation .

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